
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromoethyl group and a trifluoromethylphenyl group attached to the oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole typically involves the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
-
Introduction of the Bromoethyl Group: : The bromoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the oxadiazole intermediate with an appropriate bromoalkane, such as 1-bromoethane, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
-
Attachment of the Trifluoromethylphenyl Group: : The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction. This involves the reaction of the oxadiazole intermediate with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate (K3PO4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the bromoethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can be performed on the oxadiazole ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
-
Substitution: : The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the oxadiazole ring or trifluoromethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its activity.
相似化合物的比较
Similar Compounds
5-(1-Bromoethyl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
5-(1-Bromoethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Contains a methyl group instead of a trifluoromethyl group, potentially affecting its reactivity and biological activity.
5-(1-Bromoethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole: Contains a chlorine atom instead of a trifluoromethyl group, which may influence its chemical behavior and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 5-(1-Bromoethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
属性
分子式 |
C11H8BrF3N2O |
|---|---|
分子量 |
321.09 g/mol |
IUPAC 名称 |
5-(1-bromoethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H8BrF3N2O/c1-6(12)10-16-9(17-18-10)7-3-2-4-8(5-7)11(13,14)15/h2-6H,1H3 |
InChI 键 |
FYXACDLOOUVXIX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dibromo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15228502.png)
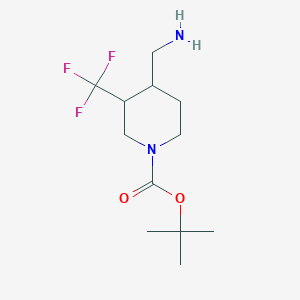
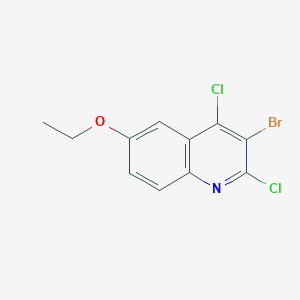
![5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)
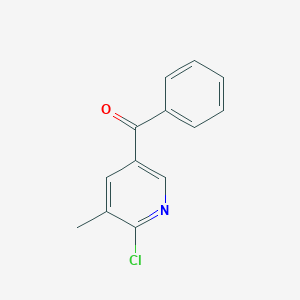
![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

![2-Methyl-1,5-dioxaspiro[2.3]hexane](/img/structure/B15228557.png)
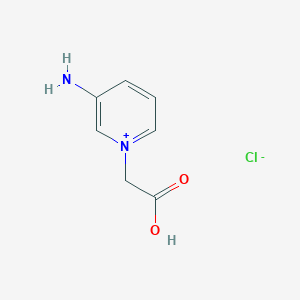
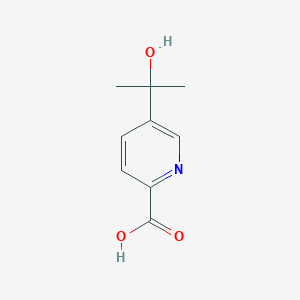
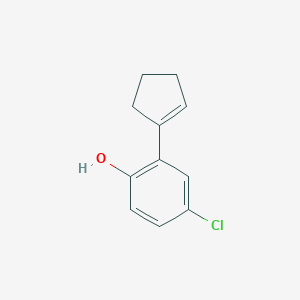

![Ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15228608.png)
